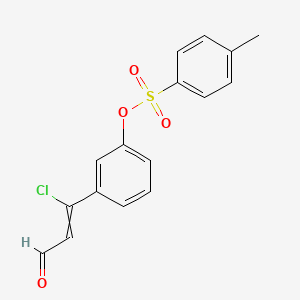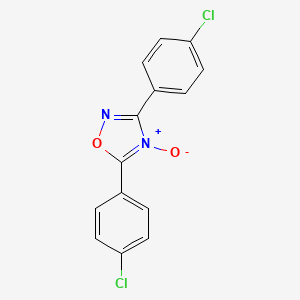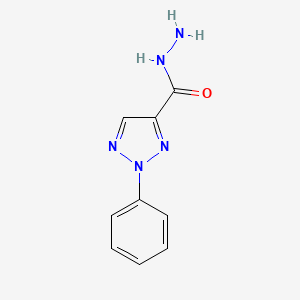
3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of cinnamic acids and derivatives. This compound is characterized by the presence of a chloro group, a ketone group, and a sulfonate ester group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-chloro-1-phenylprop-2-en-1-one with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenyl sulfonates.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate: A chalcone derivative with similar structural features and applications.
3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis: Another cinnamic acid derivative with comparable chemical properties.
Uniqueness
3-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzene-1-sulfonate is unique due to the presence of the chloro group, which enhances its reactivity and versatility in chemical reactions. This compound’s ability to undergo various transformations makes it valuable in synthetic chemistry and research applications .
Properties
CAS No. |
61921-12-8 |
|---|---|
Molecular Formula |
C16H13ClO4S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
[3-(1-chloro-3-oxoprop-1-enyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H13ClO4S/c1-12-5-7-15(8-6-12)22(19,20)21-14-4-2-3-13(11-14)16(17)9-10-18/h2-11H,1H3 |
InChI Key |
QBMUYHKQPCMMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C(=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)-](/img/structure/B14549324.png)
![3-[2-(Nitromethylidene)pyrrolidin-1-yl]propan-1-ol](/img/structure/B14549331.png)
![N-Methyl-2-(3-methylbutyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14549341.png)


![1-[(2-Methylacryloyl)oxy]heptan-2-yl decanoate](/img/structure/B14549355.png)


![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one]](/img/structure/B14549372.png)




